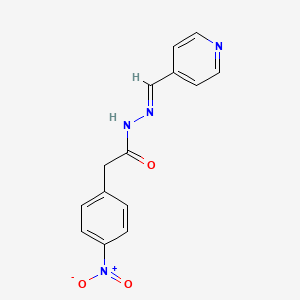

(E)-2-(4-nitrophenyl)-N'-(pyridin-4-ylmethylene)acetohydrazide

Description

(E)-2-(4-Nitrophenyl)-N'-(pyridin-4-ylmethylene)acetohydrazide is a hydrazide derivative featuring a 4-nitrophenyl group and a pyridin-4-ylmethylene substituent. Hydrazides are pivotal intermediates in synthesizing heterocyclic compounds and pharmaceuticals due to their versatile reactivity . The pyridin-4-ylmethylene group introduces aromatic and hydrogen-bonding capabilities, further modulating its physicochemical properties.

Properties

IUPAC Name |

2-(4-nitrophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c19-14(17-16-10-12-5-7-15-8-6-12)9-11-1-3-13(4-2-11)18(20)21/h1-8,10H,9H2,(H,17,19)/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESJQGREIFQTQL-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NN=CC2=CC=NC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC(=O)N/N=C/C2=CC=NC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-nitrophenyl)-N’-(pyridin-4-ylmethylene)acetohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and 4-pyridinecarboxaldehyde with acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The steps are as follows:

Preparation of Acetohydrazide: Acetohydrazide is prepared by reacting ethyl acetate with hydrazine hydrate.

Condensation Reaction: The acetohydrazide is then reacted with 4-nitrobenzaldehyde and 4-pyridinecarboxaldehyde in ethanol under reflux. The reaction mixture is heated for several hours to ensure complete reaction.

Purification: The resulting product is purified by recrystallization from ethanol to obtain the pure (E)-2-(4-nitrophenyl)-N’-(pyridin-4-ylmethylene)acetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-nitrophenyl)-N’-(pyridin-4-ylmethylene)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

(E)-2-(4-nitrophenyl)-N’-(pyridin-4-ylmethylene)acetohydrazide has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Studied for its potential as a pharmacophore in drug design.

Mechanism of Action

The mechanism of action of (E)-2-(4-nitrophenyl)-N’-(pyridin-4-ylmethylene)acetohydrazide involves its interaction with biological molecules. The nitrophenyl and pyridinylmethylene groups can interact with enzymes and receptors, potentially inhibiting their activity. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points : Pyridin-4-ylmethylene derivatives exhibit high melting points (e.g., 270–272°C in ), likely due to strong intermolecular hydrogen bonding and aromatic stacking. The target compound is expected to follow this trend.

- Yields: Yields vary with substituent reactivity. Bromophenyl/thioxoimidazolidinone derivatives (: 84%) outperform triazole-thio analogs (: 33%), possibly due to steric or electronic effects during condensation.

Structural and Crystallographic Considerations

Biological Activity

The compound (E)-2-(4-nitrophenyl)-N'-(pyridin-4-ylmethylene)acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, focusing on its anticancer properties, antibacterial effects, and other relevant biological evaluations.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 307.31 g/mol. The compound features a nitrophenyl group and a pyridine moiety, which are known to enhance biological activity through various mechanisms.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 307.31 g/mol |

| CAS Number | 796738-71-1 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazone derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

Case Studies

- Cytotoxicity Assays : In vitro assays revealed that the compound exhibited IC50 values in the micromolar range against several cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal (SW480) cancers. These values indicate a promising anticancer effect comparable to standard chemotherapeutics.

- Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to induce apoptosis through the activation of caspase pathways and inhibition of topoisomerase enzymes, disrupting DNA replication and repair processes.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial effects against various bacterial strains.

Evaluation of Antibacterial Properties

- Minimum Inhibitory Concentration (MIC) : The compound was tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. MIC values ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial activity comparable to established antibiotics such as ciprofloxacin.

- Mechanism of Action : The antibacterial mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Key Findings

| Biological Activity | Observations |

|---|---|

| Anticancer Activity | Significant cytotoxicity in cancer cell lines; induction of apoptosis |

| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria; MIC values between 3.12 - 12.5 µg/mL |

Future Directions

Further research is warranted to explore the structure-activity relationship (SAR) of this compound, optimizing its efficacy and reducing potential toxicity. Investigations into its pharmacokinetics and bioavailability will also be crucial for future therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.